molecular formula C23H26N2O4 B2867610 Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1029790-85-9

Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No.: B2867610
CAS No.: 1029790-85-9
M. Wt: 394.471
InChI Key: OXEYBPZRZYHGRJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a quinoline-based heterocyclic compound characterized by a bicyclic quinoline core substituted with a 2,5-diethoxyphenylamino group at position 4, a methyl group at position 6, and an ethyl ester at position 2. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

The synthesis of such compounds typically involves palladium-catalyzed cross-coupling reactions, as exemplified in the preparation of analogous quinolines (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline, 4k) using PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base . Characterization methods include melting point analysis, IR spectroscopy, and NMR, with structural validation often achieved via X-ray crystallography using programs like SHELXL or ORTEP .

Properties

IUPAC Name

ethyl 4-(2,5-diethoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-5-27-16-9-11-22(28-6-2)20(13-16)25-19-14-21(23(26)29-7-3)24-18-10-8-15(4)12-17(18)19/h8-14H,5-7H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEYBPZRZYHGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The target compound differs from structurally related quinolines in substituent patterns, which critically modulate reactivity and function. Key comparisons include:

Compound Name Substituents (Positions) Key Features Melting Point (°C)
Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate 2: Ethyl ester; 4: 2,5-diethoxyphenylamino; 6: Methyl High lipophilicity due to ethoxy groups; steric hindrance from methyl group Not reported
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k ) 2: 4-Chlorophenyl; 3: 4-Methoxyphenyl; 4: Amino Electron-withdrawing Cl and electron-donating OMe groups enhance polarity 223–225
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l ) 2,3: Bis(4-methoxyphenyl); 4: Amino Symmetrical substitution; planar structure ideal for π-stacking interactions Not reported
  • Substituent Effects: Ethoxy vs. Methyl at Position 6: This substituent introduces steric hindrance absent in compounds like 4k, which may reduce reactivity in nucleophilic substitution or cyclization reactions.

Spectroscopic and Crystallographic Analysis

  • IR/NMR: The target compound’s IR spectrum would show characteristic C=O stretching (~1700 cm⁻¹) for the ester and N–H bending (~3400 cm⁻¹) for the amino group. In 4k, analogous peaks are observed at 1685 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H) .

Conformational Analysis

Ring puckering in the quinoline core, analyzed via Cremer-Pople coordinates , is influenced by substituents. For example, electron-donating groups (e.g., methoxy in 4l) may flatten the ring, whereas bulky substituents (e.g., ethoxy in the target compound) could induce puckering, affecting molecular packing and stability.

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